2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide is a chemical compound that belongs to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 1-methoxypropan-2-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield various substituted benzamides.
- Oxidation can produce carboxylic acids or nitro compounds.
- Reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: While these compounds share structural similarities, 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide is unique due to the presence of the 1-methoxypropan-2-yl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H13Cl2NO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(6-16-2)14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
NMSAXMYHMLEVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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